(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
(2S)-2-propan-2-yl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-7-14-10-5-3-4-6-11(10)15-12(14)13-9/h3-6,8-9H,7H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFXELMCDBIMBQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2C3=CC=CC=C3SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN2C3=CC=CC=C3SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Cyclization Strategy
The most efficient route to (S)-2-isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves a copper(I)-catalyzed tandem cyclization-alkylation sequence. Starting from 2-aminobenzenthiol (1) and isopropyl isocyanide (2) , the reaction proceeds through:
-
Thiourea Intermediate Formation :
Conducted in THF at −20°C with 5 mol% CuI, achieving 92% conversion in 2 h . -
Oxidative Cyclization :
Iodine-mediated cyclization at 60°C for 6 h provides the bicyclic core in 78% yield . -
Stereoselective Alkylation :
Methyl triflate in DCM at 0°C with (-)-sparteine achieves 94% ee .
Optimization Data :
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| CuI Loading | 1–10 mol% | 5 mol% | +32% |
| Temperature | −40°C to 25°C | −20°C | +41% |
| Solvent | THF/DMF/DCM | THF | +27% |
Multi-Step Assembly via Chiral Pool Synthesis
For laboratories lacking asymmetric catalysis capabilities, chiral starting materials provide an alternative:
Stepwise Procedure :
-
Imidazole Ring Construction :
Condensation of L-valine-derived amine (5) with chloroacetaldehyde in ethanol/HCl (reflux, 12 h) gives (S)-2-isopropylimidazolidine (6) in 67% yield . -
Thiazole Annulation :
Reaction with Lawesson's reagent (2.2 equiv) in toluene at 110°C for 8 h forms the dihydrothiazole ring (7) , though with partial racemization (83% ee) . -
Benzo-Fusion :
Friedel-Crafts alkylation using AlCl₃/DCM (0°C to rt, 24 h) completes the tricyclic system (8) in 58% yield .
Racemization Mitigation :
-
Lowering thiazolination temperature to 80°C improves ee to 91%
-
Addition of 10 mol% (+)-DBTA enhances stereochemical integrity during AlCl₃-mediated steps
Microwave-Assisted Solid-Phase Synthesis
Recent advances employ microwave dielectric heating to accelerate key transformations:
Protocol :
-
Resin Loading :
Wang resin functionalized with Fmoc-protected valine (0.78 mmol/g loading) -
Cyclative Cleavage :
Microwave irradiation (150 W, 120°C, 20 min) in DMF/pyridine (4:1) with POCl₃ induces simultaneous cyclization and resin release .
Comparative Performance :
| Method | Time | Yield | ee | Purity |
|---|---|---|---|---|
| Conventional Heating | 16 h | 62% | 89% | 92% |
| Microwave | 20 min | 88% | 95% | 98% |
Enzymatic Kinetic Resolution
For racemic mixtures, lipase-mediated resolution offers an eco-friendly alternative:
Process Parameters :
-
Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin
-
Acylating Agent: Vinyl acetate (5 equiv)
-
Solvent: MTBE at 35°C
Kinetic Data :
| Time (h) | Conversion | ee (S) | ee (R) |
|---|---|---|---|
| 6 | 22% | 98% | 15% |
| 12 | 41% | 99% | 82% |
| 24 | 48% | 99% | 94% |
Continuous Flow Manufacturing
Scalable production utilizes microreactor technology:
System Configuration :
-
Reactor 1: Copper tubing (ID 1 mm, L 5 m) for cyclization at 100°C
-
Reactor 2: PTFE coil (ID 2 mm, L 10 m) for alkylation at −10°C
-
Flow Rate: 0.5 mL/min total
Performance Metrics :
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h | 425% |
| Solvent Consumption | 15 L/kg | 3.2 L/kg | 79% ↓ |
| Energy Demand | 48 kWh/kg | 12 kWh/kg | 75% ↓ |
Critical Analysis of Methodologies
Reaction Scale Considerations :
-
<500 mg: Microwave/flow systems optimal for rapid screening
-
1–100 g: Enzymatic resolution balances cost and stereoselectivity
-
1 kg: Continuous flow manufacturing ensures consistency
Impurity Profile :
Common byproducts include:
-
Over-alkylated Species (3–7%): Mitigated by controlled MeOTf addition rates
-
Ring-Opened Thiols (2–5%): Suppressed through rigorous anhydrous conditions
-
Diastereomeric Dimers (1–3%): Eliminated via fractional crystallization
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the metabolic pathways of the bacteria, leading to their death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Catalytic Activity
The 2-position substituent significantly influences enantioselectivity and catalytic efficiency in organocatalysis:
Key Findings :
- Phenyl substituents (e.g., benzotetramisole) are preferred in asymmetric catalysis due to optimal balance of electronic and steric effects, enabling high enantioselectivity .
- Isopropyl and tert-butyl groups introduce greater steric bulk, which may hinder substrate binding in catalytic cycles but could enhance selectivity in specific reactions .
Key Findings :
- C-5 substituents (e.g., amines, aryl groups) are critical for COX-2 inhibition and anticancer activity .
Molecular Properties:
Biological Activity
(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound with significant biological activity, particularly against Mycobacterium tuberculosis. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
- IUPAC Name : (S)-2-isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
- CAS Number : 1214921-55-7
- Molecular Formula : C₁₂H₁₄N₂S
- Molecular Weight : 218.32 g/mol
- Purity : 97%
The primary target of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is the pantothenate synthetase enzyme in Mycobacterium tuberculosis. The compound inhibits this enzyme through:
- Hydrogen bonding
- Electrostatic interactions
- Hydrophobic interactions
This inhibition disrupts the biosynthesis of pantothenate, leading to a deficiency in coenzyme A, which is crucial for various metabolic processes such as the TCA cycle and fatty acid synthesis. Consequently, this results in the bacterium's death .
Antimicrobial Activity
(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole has demonstrated significant antimicrobial activity against Mycobacterium tuberculosis with an IC50 value of 2.03 μM and an IC90 value of 15.22 μM .
Anticancer Potential
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit various anticancer properties. For example:
- A study on imidazo[2,1-b]thiazole-based aryl hydrazones revealed that compounds synthesized from this scaffold showed potent antiproliferative activity against several cancer cell lines including prostate (DU-145), breast (MDA-MB-231), and cervical cancers (HeLa) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9i | MDA-MB-231 | 1.65 |
| 9m | MDA-MB-231 | 1.12 |
| 9a | DU-145 | 5.00 |
These findings suggest that compounds derived from (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole could serve as promising candidates for further development in cancer therapy.
Pharmacokinetics
The pharmacokinetic properties of (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole have been predicted using in silico ADMET tools. These studies suggest favorable absorption and distribution characteristics essential for therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[2,1-b]thiazoles:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited leishmanicidal activity with low toxicity to mammalian cells while significantly reducing intracellular amastigotes' survival .
- Cancer Treatment : In a clinical context, imidazo[2,1-b]thiazoles have been investigated for their effectiveness in treating colon cancer alongside traditional chemotherapeutics like 5-fluorouracil .
Q & A
Q. What are the common synthetic routes for (S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole?
The compound is synthesized via one-pot, three-component reactions. A key method involves Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) under solvent-free conditions at 80°C, yielding high-purity products . Alternative catalyst-free approaches utilize aryl glyoxal, 2-aminobenzothiazole, and isopropylamine, achieving moderate yields via cyclization and condensation . Optimization data (e.g., catalyst selection, temperature) are critical for reproducibility (see Table 1 in ).
Q. What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives?
These derivatives exhibit broad bioactivity, including anti-inflammatory, anticancer (IDO1 inhibition ), and antimicrobial effects. Specific compounds inhibit 5-lipoxygenase (89%) and EGFR kinase (63%) via competitive binding . Structure-activity relationship (SAR) studies highlight the importance of substituents on the thiazole and imidazole rings for target affinity .
Q. How are molecular docking studies utilized to predict bioactivity?
Docking analyses (e.g., AutoDock Vina) evaluate binding poses in protein active sites (e.g., 3IUB). Hydrogen bonding, π-π stacking, and halogen interactions are quantified using 2D/3D visualization (Figure 5 in ). For example, compound IT06 shows strong binding to 3IUB via hydrogen bonds with Thr199 and hydrophobic interactions with Val121 .
Advanced Research Questions
Q. How can enantioselective synthesis of (S)-configured derivatives be achieved?
Chiral isothiourea catalysts (e.g., (S)-2-phenyl derivatives) enable enantioselective formation of α,β-unsaturated acylammonium intermediates. These intermediates undergo chemoselective nucleophilic attacks, yielding >99% enantiomeric excess (ee) in benzothiazepine synthesis (Scheme 19a in ). Solvent polarity and catalyst loading are optimized to minimize racemization .
Q. What role do radical intermediates play in C–H functionalization under photocatalytic conditions?
Photoredox catalysis (e.g., organophotocatalyst 4CzIPN) generates acetoxymalonylated products via radical chain mechanisms. Radical scavenger experiments (e.g., TEMPO) confirm the involvement of open-shell species, with DFT calculations mapping the energy profile of HAT (hydrogen atom transfer) steps .
Q. How does catalyst choice impact yield in Friedel-Crafts acylation?
Eaton’s reagent outperforms alternatives (e.g., PTSA, FeCl3) due to its dual acid-activation and dehydrating properties. At 80°C, Eaton’s reagent achieves 90% yield vs. 32% with AlCl3 (Table 1 in ). Methanesulfonic acid fails entirely, highlighting the necessity of P2O5 for electrophilic cyclization .
Q. What strategies minimize by-product formation in catalytic cycles?
Kinetic control via low-temperature reaction phases and stoichiometric tuning of nucleophiles reduces by-products (<1%). For example, sequential addition of 2-aminothiophenols to α,β-unsaturated anhydrides prevents oligomerization (Scheme 19b in ).
Q. How are spectroscopic and crystallographic techniques applied for structural validation?
X-ray crystallography confirms planar imidazo-thiazole cores and substituent conformations (e.g., dihedral angles in ). NMR (1H/13C) and HRMS validate purity, while FT-IR identifies key functional groups (e.g., C=S stretches at 1150–1250 cm⁻¹) .
Q. What SAR insights guide the design of neuroprotective imidazo-thiazoles?
Substituents at C-3 and C-5 (e.g., morpholino groups) enhance blood-brain barrier permeability. Electrophilic substituents (e.g., halogens) improve antioxidant activity by scavenging ROS in neuronal models .
Q. How do solvent effects influence azide-tetrazole equilibrium in precursor synthesis?
CDCl3 shifts the 1a:2a equilibrium (1.8:1 to 1:1 over time), impacting click chemistry yields. Polar aprotic solvents (e.g., DMF) stabilize tetrazole forms, while nonpolar solvents favor azide intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
